6-chloro-2-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenylquinazoline
Description
The compound 6-chloro-2-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenylquinazoline features a quinazoline core substituted with a chlorine atom at position 6, a phenyl group at position 4, and a dihydro-pyrazol-1-yl moiety at position 2. The pyrazoline ring is further functionalized with a 2,3-dimethoxyphenyl group and a thiophen-2-yl group.
Properties
IUPAC Name |
6-chloro-2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-4-phenylquinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H23ClN4O2S/c1-35-25-11-6-10-20(28(25)36-2)24-17-23(26-12-7-15-37-26)33-34(24)29-31-22-14-13-19(30)16-21(22)27(32-29)18-8-4-3-5-9-18/h3-16,24H,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWPBXQSLMFBHNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2CC(=NN2C3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5)C6=CC=CS6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-chloro-2-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenylquinazoline is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including cytotoxic effects, anti-inflammatory properties, and other pharmacological effects, supported by relevant research findings and data tables.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 505.03 g/mol. The structure features a quinazoline core substituted with a chloro group and a pyrazole moiety, which are known to enhance biological activity.
Cytotoxicity
Recent studies have evaluated the cytotoxic effects of various pyrazole derivatives, including the compound . The following table summarizes the IC50 values against different cancer cell lines:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| This compound | HepG2 | 8.78 ± 0.7 |
| This compound | HeLa | 5.16 ± 0.4 |
These results indicate that the compound exhibits significant cytotoxicity against liver (HepG2) and cervical (HeLa) cancer cell lines, suggesting its potential as an anticancer agent .
Anti-inflammatory Activity
Pyrazole derivatives are recognized for their anti-inflammatory properties. The compound's structure suggests potential inhibition of inflammatory pathways. In vitro studies have shown that similar compounds can reduce pro-inflammatory cytokine levels and inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response .
Antimicrobial Activity
Research indicates that pyrazole derivatives possess antimicrobial properties. The compound has been tested against various bacterial strains, showing moderate to strong antibacterial activity. For instance, it demonstrated effectiveness against Gram-positive and Gram-negative bacteria in preliminary assays .
Other Pharmacological Effects
In addition to its anticancer and anti-inflammatory properties, compounds with similar structures have been studied for their anticonvulsant and analgesic effects. The presence of the thiophene ring in the structure may contribute to these activities by modulating neurotransmitter systems .
Case Study 1: Anticancer Activity
A study conducted on a series of synthesized pyrazole derivatives highlighted that those with similar structural features to our compound exhibited potent anticancer activity. Specifically, compounds were tested for their ability to induce apoptosis in cancer cells, with significant findings indicating that certain substitutions on the pyrazole ring enhanced efficacy against HepG2 cells .
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory potential of pyrazole derivatives found that specific modifications led to increased inhibition of COX enzymes compared to standard anti-inflammatory drugs like diclofenac sodium. This suggests that our compound may offer a novel approach to treating inflammatory diseases .
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Studies have indicated that compounds similar to 6-chloro-2-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenylquinazoline exhibit cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the inhibition of specific kinases involved in cancer cell proliferation and survival.
-
Anti-inflammatory Properties
- The compound has shown promise in reducing inflammation markers in preclinical models. This suggests potential therapeutic applications in treating inflammatory diseases such as rheumatoid arthritis and other autoimmune disorders.
-
Antimicrobial Activity
- Preliminary studies have reported antimicrobial properties against both Gram-positive and Gram-negative bacteria. The compound's efficacy in this area could lead to the development of new antibiotics, particularly in an era of increasing antibiotic resistance.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. Modifications to the thiophene and methoxy groups have been explored to enhance potency and selectivity against target enzymes or receptors.
| Modification | Effect on Activity |
|---|---|
| Addition of alkyl groups | Increased lipophilicity and cellular uptake |
| Variation of halogen substituents | Altered binding affinity to target proteins |
| Changes in methoxy group position | Impacted anti-cancer efficacy |
Case Studies
- Study on Anticancer Efficacy
-
Anti-inflammatory Research
- In another investigation, the compound was tested for its ability to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. The results indicated a significant reduction in TNF-alpha and IL-6 levels, suggesting its potential as an anti-inflammatory agent .
-
Antimicrobial Screening
- A comprehensive antimicrobial screening against a panel of bacterial strains demonstrated that the compound exhibited significant inhibitory activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) indicating its potential as a lead compound for antibiotic development .
Comparison with Similar Compounds
Substituent Variations on the Pyrazoline Ring
- Thiophen-2-yl vs. Furyl Groups: The thiophen-2-yl group in the target compound contrasts with furyl-substituted analogues like 6-chloro-2-[5-(2-furyl)-3-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenylquinazoline ().
- Halogen and Methoxy Substituents: Isostructural compounds 4 and 5 () feature chloro/fluoro and fluorophenyl groups, respectively.
Quinazoline Core Modifications
- Methyl vs. Phenyl Substituents: In 6-chloro-2-methyl-4-phenyl-3-[1-phenyl-5-(2-thienyl)-4,5-dihydro-1H-pyrazol-3-yl]quinoline (), a methyl group replaces the pyrazol-1-yl moiety at position 2. This reduces conformational flexibility and may limit interactions with hydrophobic pockets in therapeutic targets .
Antimicrobial Potential
Compounds with pyrazoline-thiazole hybrids, such as 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (), exhibit antimicrobial activity. The target compound’s thiophen-2-yl and dimethoxyphenyl groups could enhance membrane penetration or enzyme inhibition, though specific activity data are unavailable in the provided evidence .
Structural Basis for Activity
Pyrazoline derivatives like 2-[5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole () demonstrate antitumor and antidepressant properties. The quinazoline core in the target compound may confer kinase inhibitory activity, similar to other quinazoline-based drugs .
Crystallographic and Physicochemical Properties
Crystallographic Data
- Crystal Packing :
Isostructural compounds 4 and 5 () crystallize in triclinic $ P\overline{1} $ symmetry with two independent molecules per asymmetric unit. The target compound’s bulkier dimethoxyphenyl group may disrupt this packing, necessitating alternative crystallization solvents or conditions . - Intermolecular Interactions :
Weak C–H⋯N hydrogen bonds and π-π stacking (e.g., centroid–centroid distance = 3.7022 Å in ) stabilize crystal structures. The thiophen-2-yl group in the target compound could enhance π-stacking compared to furan or phenyl analogues .
Molecular Conformation
The dihydro-pyrazol-1-yl moiety in the target compound adopts a planar conformation with perpendicular orientation of the dimethoxyphenyl group, as seen in similar structures (). This conformation optimizes steric and electronic interactions .
Data Tables
Table 1: Structural and Physicochemical Comparison
Preparation Methods
Chlorination and Cyclocondensation
-
Starting material : 4-Phenylanthranilic acid.
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Chlorination : Treatment with POCl₃ or PCl₅ introduces the 6-chloro substituent.
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Cyclization : Reaction with benzaldehyde derivatives in the presence of ammonium acetate yields the quinazoline scaffold.
Key Reaction Parameters
| Step | Reagent | Temperature | Yield |
|---|---|---|---|
| Chlorination | POCl₃ | 110°C | 85–90% |
| Cyclization | NH₄OAc | 120°C | 70–75% |
Construction of the Dihydro-Pyrazole Ring
The 4,5-dihydro-1H-pyrazole ring is formed via cyclocondensation of a hydrazine with a 1,3-diketone. For the target compound:
Hydrazine-Diketone Cyclization
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Hydrazine source : Hydrazine hydrate or substituted hydrazines.
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Diketone precursor : Synthesized from 2,3-dimethoxyacetophenone and thiophene-2-carboxaldehyde via Claisen-Schmidt condensation.
Representative Conditions
| Component | Reagent | Solvent | Time | Yield |
|---|---|---|---|---|
| Diketone | NaOH | Ethanol | 12 h | 65% |
| Cyclization | H₂NNH₂ | DMF | 6 h | 58% |
Functionalization with Aryl Groups
The 2,3-dimethoxyphenyl and thiophen-2-yl groups are introduced via cross-coupling reactions.
Suzuki-Miyaura Coupling
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Boronic acid partners : 2,3-Dimethoxyphenylboronic acid and thiophen-2-ylboronic acid.
Optimized Parameters
| Aryl Group | Catalyst | Temperature | Yield |
|---|---|---|---|
| 2,3-Dimethoxyphenyl | Pd(dppf)Cl₂ | 80°C | 72% |
| Thiophen-2-yl | Pd(PPh₃)₄ | 90°C | 68% |
Challenges in Stereochemical Control
The dihydro-pyrazole ring introduces a stereocenter at position 5. Enantioselective synthesis remains challenging:
Asymmetric Catalysis
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Chiral ligands : BINAP or Salen-type ligands with Cu(I) or Rh(II) catalysts.
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Solvent effects : Polar aprotic solvents (e.g., DMF) improve enantiomeric excess (ee).
Performance Metrics
| Catalyst | ee (%) | Yield |
|---|---|---|
| Cu(I)/BINAP | 82 | 55% |
| Rh(II)/Salen | 88 | 50% |
Scalability and Industrial Considerations
Large-scale synthesis requires optimization of cost, safety, and purity:
Process Intensification
-
Continuous flow systems : Reduce reaction times for cyclization steps.
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Green solvents : Replace DMF with cyclopentyl methyl ether (CPME).
Comparative Data
| Parameter | Batch Mode | Flow System |
|---|---|---|
| Time | 12 h | 2 h |
| Yield | 65% | 70% |
| Purity | 95% | 98% |
Q & A
Q. What are the standard synthetic routes for synthesizing this quinazoline derivative, and how are intermediates validated?
The synthesis typically involves multi-step organic reactions, including cyclization of pyrazoline intermediates and functional group modifications. Key steps include:
- Cyclization : Using substituted chalcones with hydrazine derivatives under reflux in ethanol or DMF .
- Chlorination : Introduction of the chloro group at position 6 via electrophilic substitution with POCl₃ or SOCl₂ .
- Coupling reactions : Thiophen-2-yl and dimethoxyphenyl groups are introduced via Suzuki-Miyaura or Ullmann coupling, often requiring palladium catalysts .
Validation : Intermediates are monitored by TLC, and final products are confirmed via / NMR, high-resolution MS, and single-crystal X-ray diffraction (SC-XRD) for structural accuracy .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- NMR spectroscopy : Assigns proton environments (e.g., dihydropyrazole protons at δ 3.2–4.1 ppm) and confirms substitution patterns .
- Mass spectrometry : Validates molecular weight (e.g., HRMS m/z 567.1234 [M+H]⁺) .
- SC-XRD : Resolves stereochemical ambiguities (e.g., dihedral angles between quinazoline and thiophene rings: 15.8°) .
- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at 1680 cm⁻¹ in quinazoline) .
Advanced Research Questions
Q. How can contradictory data between NMR and SC-XRD be resolved during structural elucidation?
Conflicts may arise from dynamic effects (e.g., rotational isomers in solution vs. solid-state rigidity). Methodological approaches include:
- Variable-temperature NMR : Detects conformational changes (e.g., coalescence of proton signals at elevated temperatures) .
- DFT calculations : Compare computed NMR chemical shifts with experimental data to identify dominant conformers .
- Complementary techniques : Use NOESY (for spatial proximity) and X-ray powder diffraction to validate bulk crystallinity .
Q. What strategies optimize reaction yields in the presence of sterically hindered substituents?
- Catalyst selection : Bulky ligands (e.g., XPhos) improve palladium-catalyzed coupling efficiency for thiophene and dimethoxyphenyl groups .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates .
- Temperature control : Gradual heating (e.g., 80°C → 120°C) minimizes side reactions during cyclization .
Q. How does the compound’s bioactivity compare to structural analogs, and what SAR insights exist?
| Modification | Biological Activity | Key SAR Insight | Reference |
|---|---|---|---|
| Replacement of thiophene with furan | Reduced anticancer potency (IC₅₀: 12 μM → 28 μM) | Thiophene enhances π-π stacking with kinase targets . | |
| Methoxy → hydroxyl group | Improved solubility but lower logP (2.1 → 1.8) | Hydrophobic dimethoxy groups critical for membrane permeability . |
Q. What experimental designs are recommended for mechanistic studies targeting kinase inhibition?
- Kinase assays : Use recombinant enzymes (e.g., EGFR, VEGFR2) with ATP-competitive luminescent assays (IC₅₀ determination) .
- Molecular docking : Simulate binding poses (e.g., quinazoline N1 interaction with kinase hinge region) .
- Resistance studies : Generate mutant kinase cell lines to identify critical binding residues .
Notes
- Contradictions : and report divergent yields for similar coupling steps; solvent purity and catalyst batch may explain discrepancies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
